![molecular formula C20H26N2O3 B5311854 N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, also known as NAP, is a synthetic compound that has been extensively studied for its potential as a neuroprotective agent. NAP is derived from the peptide activity-dependent neuroprotective protein (ADNP) and has been shown to have a wide range of potential therapeutic applications.
作用機序
The exact mechanism of action of N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is not fully understood, but it is believed to work by interacting with a variety of cellular pathways involved in neuroprotection and neuroplasticity. N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been shown to modulate the expression of genes involved in neuronal survival and synaptic plasticity, as well as to reduce the production of inflammatory cytokines and other neurotoxic molecules.
Biochemical and Physiological Effects:
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been shown to have a wide range of biochemical and physiological effects, including the promotion of neuronal survival and growth, the modulation of immune function, and the reduction of inflammation and oxidative stress. N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative disease.
実験室実験の利点と制限
One advantage of N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is its potential as a neuroprotective agent, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is its relatively low bioavailability, which may limit its effectiveness in clinical settings.
将来の方向性
There are many potential future directions for research on N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, including the development of more effective delivery methods to increase its bioavailability, the identification of new therapeutic applications, and the development of more potent and selective derivatives. Additionally, further research is needed to fully understand the mechanisms of action of N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide and its potential interactions with other cellular pathways.
合成法
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the coupling of N-ethylpropanamide with a morpholine derivative, followed by the addition of a 6-methoxy-2-naphthyl group.
科学的研究の応用
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been extensively studied for its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been shown to have a wide range of potential therapeutic applications, including the prevention of neuronal cell death, the promotion of neuronal growth and differentiation, and the modulation of immune function.
特性
IUPAC Name |
N-ethyl-3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-21-20(23)8-9-22-10-11-25-19(14-22)17-5-4-16-13-18(24-2)7-6-15(16)12-17/h4-7,12-13,19H,3,8-11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAZVLCYFQDKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCN1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

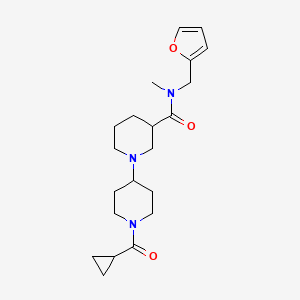
![ethyl 4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5311779.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5311783.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine](/img/structure/B5311787.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5311794.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)
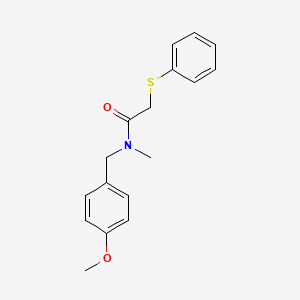
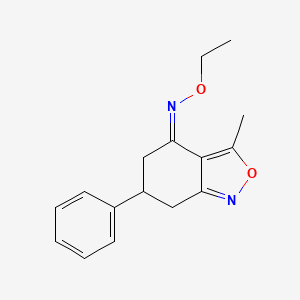
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311828.png)
![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)
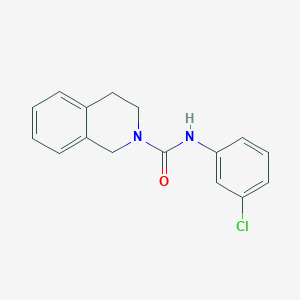

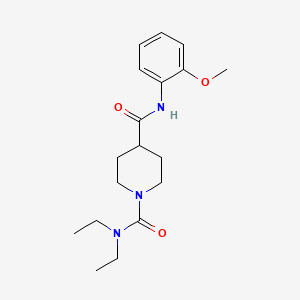
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5311871.png)